molecular formula C9H9BrN2 B2976092 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile CAS No. 1415018-68-6

2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B2976092
CAS No.: 1415018-68-6
M. Wt: 225.089
InChI Key: PXTFAFJKPMABGV-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile is an organic compound that features a brominated pyridine ring attached to a nitrile group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile typically involves the bromination of a pyridine derivative followed by the introduction of a nitrile group. One common method involves the reaction of 3-bromopyridine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile is unique due to its combination of a brominated pyridine ring and a nitrile group, which provides distinct reactivity and versatility in synthesis. This makes it a valuable intermediate in the development of novel compounds with diverse applications in chemistry and medicine .

Properties

IUPAC Name

2-(3-bromopyridin-2-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTFAFJKPMABGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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